molecular formula C6H14ClNO2 B2662763 Methyl 4-amino-2-methylbutanoate hydrochloride CAS No. 204503-78-6

Methyl 4-amino-2-methylbutanoate hydrochloride

Cat. No.: B2662763
CAS No.: 204503-78-6
M. Wt: 167.63
InChI Key: RSENCDQCULGKMU-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-methylbutanoate hydrochloride ( 204503-78-6) is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . This ester hydrochloride serves as a valuable building block in organic synthesis and scientific research. Its structure, featuring both a reactive methyl ester group and a protected primary amine, makes it a versatile intermediate for constructing more complex molecules. Researchers utilize such compounds in various fields, including pharmaceutical development and materials science. In particular, esters of amino acids are often employed in the synthesis of novel compounds, such as those studied for their nonlinear optical (NLO) properties, which are critical for applications in laser technology and optical signal processing . The synthesis of related compounds is frequently achieved through solution-based techniques, such as the slow evaporation method, to produce high-quality crystals for characterization . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(3-4-7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSENCDQCULGKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204503-78-6
Record name methyl 4-amino-2-methylbutanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-methylbutanoate hydrochloride typically involves the esterification of 4-amino-2-methylbutanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The final product is typically obtained as a crystalline powder, which is then packaged and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis: Methyl 4-amino-2-methylbutanoate hydrochloride serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for various functionalizations that are crucial in developing new compounds.

Biology

  • Enzyme-Substrate Interactions: The compound is utilized to study enzyme-substrate interactions, providing insights into metabolic pathways and enzyme kinetics. Its role as a substrate can elucidate mechanisms of action for various enzymes .
  • Neurotransmitter Precursor: It acts as a precursor in the synthesis of neurotransmitters, particularly in amino acid metabolism. This function is critical for understanding neurological processes and potential therapeutic interventions.

Medicine

  • Potential Therapeutic Uses: Research indicates that this compound may possess antioxidant properties, which could be beneficial in treating neurodegenerative diseases by reducing oxidative stress markers . Additionally, its cytotoxic effects have been studied for anticancer therapies, showing promise in inducing apoptosis in specific cancer cell lines.

Antioxidant Activity Study

A study investigated the antioxidant capacity of this compound using cellular models. Results indicated a significant reduction in oxidative stress markers, suggesting its potential use as a neuroprotective agent against oxidative damage .

Cytotoxicity in Cancer Research

In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cell lines, making it a candidate for further exploration as an anticancer therapeutic agent. The mechanisms involved include activation of apoptotic pathways and modulation of cellular stress responses .

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

  • Branching and Steric Effects: Methyl 4-amino-2,2-dimethylbutanoate hydrochloride () has two methyl groups at position 2, increasing steric hindrance compared to the target compound’s single 2-methyl group. This may reduce reactivity in nucleophilic substitutions . Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () features chiral centers and a methylamino group, making it suitable for asymmetric synthesis in drug development .
  • Aromatic vs.
  • Functional Group Variations: Methyl 4-(methylamino)butanoate hydrochloride () replaces the primary amino group with a methylamino group, altering its hydrogen-bonding capacity and solubility in polar solvents .

Biological Activity

Methyl 4-amino-2-methylbutanoate hydrochloride (CAS Number: 14435431) is a compound that has garnered attention due to its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following chemical structure:

  • Molecular Formula: C6H13NO2
  • Molecular Weight: 129.17 g/mol

The compound features a methyl group and an amino group, which contribute to its biological interactions.

1. Antimicrobial Activity

Research has indicated that various derivatives of amino acids, including methyl 4-amino-2-methylbutanoate, can exhibit antimicrobial properties. For instance, studies have shown that certain amino acid derivatives possess significant antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds can vary widely, indicating their potential as antimicrobial agents in therapeutic applications .

2. Neuropharmacological Effects

This compound has been investigated for its effects on neurotransmitter systems, particularly concerning GABA transporters. Compounds that inhibit GABA uptake are considered promising for treating neuropathic pain and other neurological disorders. In vitro studies have demonstrated that certain derivatives can significantly inhibit GABA transporter subtypes (mGAT1–4), suggesting potential applications in pain management therapies .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibited significant antimicrobial activity with varying MIC values against tested pathogens
NeuropharmacologicalInhibited GABA uptake; potential for neuropathic pain treatment
CytotoxicityModerate cytotoxic effects observed in cell viability assays

3. Cytotoxicity

Cytotoxicity studies have revealed that while this compound exhibits antimicrobial properties, it also displays moderate cytotoxicity towards certain cell lines. This dual action suggests that while the compound may be beneficial in treating infections, careful consideration of its cytotoxic effects is necessary when developing therapeutic applications .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the amino group. This configuration allows it to interact with various biological targets, including enzymes and receptors involved in neurotransmission and microbial resistance mechanisms.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-amino-2-methylbutanoate hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodology :

  • Stepwise Deprotection : describes a method where methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate undergoes deprotection using HCl in dioxane, achieving 100% yield .
  • Condition Optimization : Key factors include solvent choice (dioxane for HCl solubility), stoichiometry (excess HCl to ensure complete deprotection), and reaction time (1 hour at room temperature).
  • Monitoring : Use TLC or HPLC to track reaction progress. Post-reaction, concentrate under reduced pressure to isolate the hydrochloride salt.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodology :

  • NMR Spectroscopy : provides 1H-NMR data (DMSO-D6, δ: 9.00 ppm for NH3+, 3.79 ppm for methyl ester) to verify the presence of functional groups and stereochemistry .
  • Mass Spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF. For example, the molecular formula (C7H16ClNO2) should align with a molecular ion peak at ~181.66 g/mol (free base) + HCl.
  • Elemental Analysis : Validate Cl⁻ content via titration or ion chromatography.

Q. What are the stability considerations for this compound under varying storage conditions?

Methodology :

  • Hygroscopicity Testing : Store samples in desiccators with silica gel and monitor mass changes over time.
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures. notes that similar hydrochloride salts (e.g., methyl 4-aminobutyrate HCl) may degrade above 150°C .
  • Solution Stability : Assess pH-dependent degradation in solvents (e.g., DMSO, water) via UV-Vis or NMR over 24–72 hours.

Advanced Research Questions

Q. How can stereochemical purity be ensured during the synthesis of this compound?

Methodology :

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers. Compare retention times with a racemic mixture.
  • Circular Dichroism (CD) : Analyze the CD spectrum to confirm the absence of undesired enantiomers.
  • Reference Standards : Cross-validate with synthetic intermediates described in , where stereochemistry is controlled via Boc-protection and deprotection steps .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

Methodology :

  • Impurity Profiling : Use UPLC-MS/MS to detect byproducts (e.g., unreacted starting materials, hydrolysis products). highlights impurity analysis for structurally related compounds using validated HPLC methods .
  • Limit of Detection (LOD) : Optimize column chemistry (C18 or HILIC) and mobile phase (acetonitrile/ammonium formate) to enhance sensitivity.
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways and validate stability-indicating assays.

Q. How does the hydrochloride salt form influence the solubility and bioavailability of Methyl 4-amino-2-methylbutanoate in pharmacological studies?

Methodology :

  • Solubility Testing : Compare solubility in aqueous buffers (pH 1–7.4) between free base and hydrochloride salt. notes that methyl 4-aminobutanoate HCl exhibits higher aqueous solubility than its free base .
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. The hydrochloride form may enhance passive diffusion due to increased ionization.
  • Pharmacokinetics : Conduct in vivo studies in rodent models to measure plasma concentration-time profiles and bioavailability.

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction pathways?

Methodology :

  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to model reaction kinetics. provides InChI keys and SMILES strings for similar compounds, aiding in parameterization .
  • Docking Studies : If targeting biological activity, dock the compound into enzyme active sites (e.g., aminotransferases) using AutoDock Vina.

Experimental Design & Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR data for this compound?

Methodology :

  • Cross-Validation : Compare chemical shifts with structurally analogous compounds in (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl, δ: 1.02 ppm for tert-butyl groups) .
  • Solvent Effects : Replicate spectra in the same solvent (e.g., DMSO-d6 vs. CDCl3) to isolate solvent-induced shifts.
  • Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)3) to resolve overlapping proton signals.

Q. What experimental controls are critical when assessing the catalytic activity of this compound in asymmetric synthesis?

Methodology :

  • Negative Controls : Run reactions without the catalyst to identify non-catalytic pathways.
  • Enantiomeric Excess (ee) Standards : Use chiral auxiliaries or reference compounds (e.g., ’s (2S,3R)-ethyl 2-amino-3-hydroxybutanoate HCl) to calibrate ee measurements .
  • Kinetic Profiling : Monitor reaction rates at varying catalyst loadings (e.g., 1–10 mol%) to distinguish between stoichiometric and catalytic behavior.

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